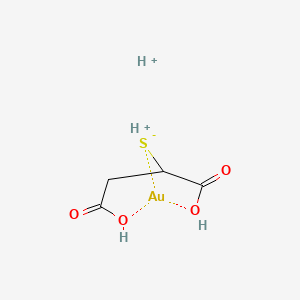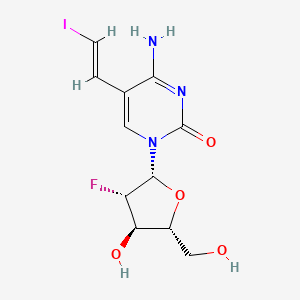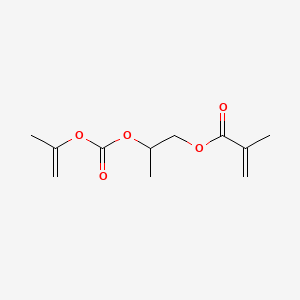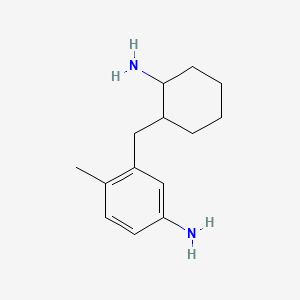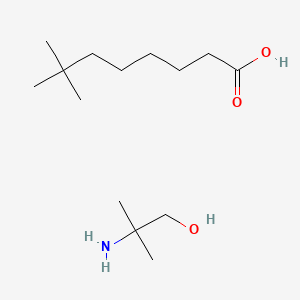
2-Amino-2-methylpropan-1-ol;7,7-dimethyloctanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-methylpropan-1-ol;7,7-dimethyloctanoic acid is an organic compound with the molecular formula C14H31NO3. This compound is known for its unique structure, which combines an amino alcohol and a carboxylic acid. It has various applications in different fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methylpropan-1-ol;7,7-dimethyloctanoic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-2-methylpropan-1-ol with 7,7-dimethyloctanoic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise proportions. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored to maximize yield and purity. The final product is then purified using techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-methylpropan-1-ol;7,7-dimethyloctanoic acid undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino alcohol group can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce primary alcohols.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-methylpropan-1-ol;7,7-dimethyloctanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Amino-2-methylpropan-1-ol;7,7-dimethyloctanoic acid exerts its effects involves interactions with specific molecular targets. The amino alcohol group can form hydrogen bonds with various biomolecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-methylpropan-1-ol: This compound shares the amino alcohol group but lacks the carboxylic acid group.
7,7-Dimethyloctanoic acid: This compound contains the carboxylic acid group but lacks the amino alcohol group.
Uniqueness
2-Amino-2-methylpropan-1-ol;7,7-dimethyloctanoic acid is unique due to its combination of both an amino alcohol and a carboxylic acid group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
125357-17-7 |
|---|---|
Molekularformel |
C14H31NO3 |
Molekulargewicht |
261.40 g/mol |
IUPAC-Name |
2-amino-2-methylpropan-1-ol;7,7-dimethyloctanoic acid |
InChI |
InChI=1S/C10H20O2.C4H11NO/c1-10(2,3)8-6-4-5-7-9(11)12;1-4(2,5)3-6/h4-8H2,1-3H3,(H,11,12);6H,3,5H2,1-2H3 |
InChI-Schlüssel |
ULPDSQRXNGHTHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCCCCC(=O)O.CC(C)(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


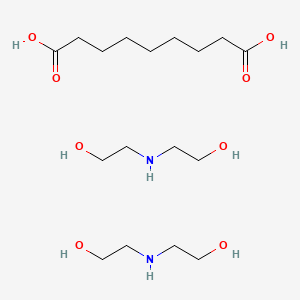
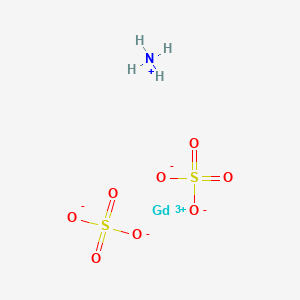

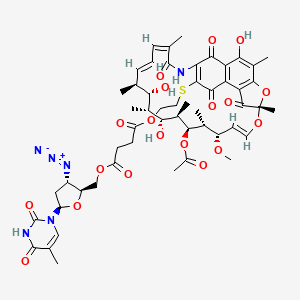
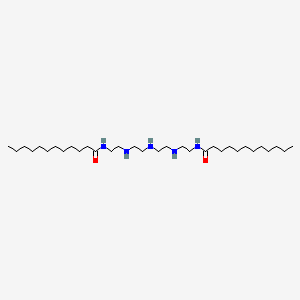

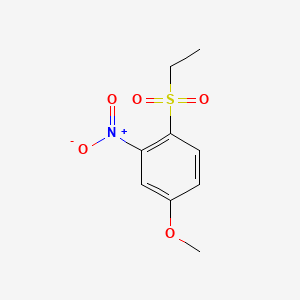
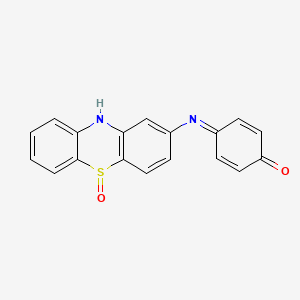

![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B12667620.png)
